Cas no 825599-56-2 (1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione)

1-Benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a brominated indole derivative featuring a benzyl substituent at the 1-position and a methyl group at the 7-position. This compound is of interest in synthetic organic chemistry due to its functionalized indole core, which serves as a versatile intermediate for the development of pharmacologically active molecules. The presence of the bromo group enhances reactivity for further functionalization via cross-coupling reactions, while the diketone moiety offers potential for selective modifications. Its well-defined structure and stability make it suitable for applications in medicinal chemistry research, particularly in the synthesis of heterocyclic compounds with potential biological activity.
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione structure
825599-56-2 structure
商品名:1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
CAS番号:825599-56-2
MF:C16H12BrNO2
メガワット:330.175983428955
CID:5983988
PubChem ID:2218731

1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

    • 1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
    • 1-benzyl-5-bromo-7-methylindole-2,3-dione
    • 1-benzyl-5-bromo-7-methylindoline-2,3-dione
    • SCHEMBL2459977
    • CCG-142571
    • AKOS001144802
    • 825599-56-2
    • CS-0349141
    • Z57728948
    • F1764-0022
    • インチ: 1S/C16H12BrNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
    • InChIKey: VUCQUDMHLGZOKW-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC=C2)C2=C(C=C(Br)C=C2C)C(=O)C1=O

計算された属性

  • せいみつぶんしりょう: 329.00514g/mol
  • どういたいしつりょう: 329.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 405
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 37.4Ų

1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1764-0022-1mg
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1764-0022-10μmol
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1764-0022-2mg
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1764-0022-5mg
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1764-0022-3mg
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1764-0022-2μmol
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1764-0022-5μmol
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1764-0022-10mg
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1764-0022-4mg
1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione
825599-56-2 90%+
4mg
$66.0 2023-05-17

1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione 関連文献

1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報

1-Benzyl-5-Bromo-7-Methyl-2,3-Dihydro-1H-Indole-2,3-Dione: A Comprehensive Overview

1-Benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione, also known by its CAS number 825599-56-2, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility.

The molecular structure of 1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione consists of a benzene ring attached to an indole moiety, which is further substituted with a bromine atom at position 5 and a methyl group at position 7. The indole ring system is fused with a diketone group (dione), creating a rigid and planar structure that contributes to its unique chemical properties.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anti-cancer agents. The presence of the bromine atom in this compound introduces electronic effects that can enhance its binding affinity to specific protein targets, making it a promising candidate for further research in medicinal chemistry.

In terms of synthesis, 1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione can be prepared through various routes, including condensation reactions and cyclization processes. The choice of synthetic method depends on the availability of starting materials and the desired yield and purity of the final product.

The physical properties of this compound include a melting point of approximately 180°C and a molecular weight of 344.0 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic profiles of 1-benzyl-5-bromo-7-methyl-indole derivatives. These studies suggest that the compound may exhibit favorable absorption properties in vivo, which is a critical factor for its potential use as an orally administered drug.

In conclusion, CAS No 825599-56-2, or 1-benzyl-5-bromo-7-methyl-indole dione, represents a valuable addition to the library of indole-based compounds with potential applications in drug discovery and chemical synthesis. Continued research into its properties and biological activities will undoubtedly shed more light on its full potential in the field of medicinal chemistry.

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